7-Pentadecanone chemical properties and structure
7-Pentadecanone chemical properties and structure
An In-depth Technical Guide to 7-Pentadecanone: Structure, Properties, and Analytical Methodologies
Introduction
7-Pentadecanone (CAS No. 6064-38-6), also known as n-hexyl n-octyl ketone, is a long-chain, saturated aliphatic ketone.[1] As a symmetrical ketone, its structure consists of a central carbonyl group flanked by a hexyl and an octyl chain. This molecule serves as a valuable subject for research in various fields due to its well-defined structure and characteristic chemical behavior. Its long alkyl chains and central functional group make it an interesting model compound for studying the physical and chemical properties of higher molecular weight ketones. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, and key analytical protocols relevant to researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Structure
The fundamental identity of 7-Pentadecanone is established by its unique molecular structure and standardized identifiers.
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IUPAC Name : pentadecan-7-one[2]
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Synonyms : n-Hexyl n-octyl ketone[1]
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CAS Number : 6064-38-6[3]
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Molecular Formula : C₁₅H₃₀O[3]
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Molecular Weight : 226.40 g/mol [2]
The structure is characterized by a fifteen-carbon backbone with a carbonyl group at the seventh position.
Caption: 2D Chemical Structure of 7-Pentadecanone.
Physicochemical Properties
The physical and chemical properties of 7-Pentadecanone are dictated by its long hydrocarbon chains and the polar carbonyl group. These properties are essential for predicting its behavior in various experimental conditions, including solubility, volatility, and thermal stability.
| Property | Value | Source |
| Melting Point | 30-32 °C | [4] |
| Boiling Point | 293.03 °C (estimate) | [5] |
| Density | 0.8184 g/cm³ (estimate) | [5] |
| Refractive Index | 1.4419 (estimate) | [5] |
| Flash Point | 110 °C / 230 °F | [6] |
| Water Solubility | Log10 of Water solubility in mol/l (log₁₀WS) | [7] |
| Octanol/Water Partition Coefficient | logP (oct/wat): 6.2 | [2] |
Spectroscopic Profile
The spectroscopic signature of 7-Pentadecanone provides a definitive means of identification and structural elucidation. The key features across different spectroscopic techniques are detailed below.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 7-Pentadecanone undergoes characteristic fragmentation patterns. The primary cleavage is adjacent to the carbonyl group (α-cleavage), leading to the formation of acylium ions. The most common fragments observed in its GC-MS analysis include a top peak at an m/z of 43.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.
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¹H NMR : Protons on carbons adjacent to the carbonyl (α-protons at C6 and C8) are deshielded and typically appear in the range of 2.1–2.6 ppm.[8] Protons further from the carbonyl group (β, γ, etc.) resonate upfield, generally between 1.0–1.8 ppm, with the terminal methyl protons appearing as a triplet around 0.9 ppm.[2][8]
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¹³C NMR : The carbonyl carbon (C7) is highly deshielded and exhibits a characteristic signal in the range of 190–220 ppm.[8] The α-carbons (C6 and C8) resonate around 30–50 ppm, while the other alkyl carbons appear further upfield between 10–30 ppm.[2][8]
Infrared (IR) Spectroscopy
The IR spectrum of 7-Pentadecanone is dominated by a few strong, characteristic absorption bands.
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C=O Stretch : A very strong and sharp absorption band around 1715 cm⁻¹ is the definitive indicator of the ketone carbonyl group.[9]
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C-H Stretch : Strong bands in the region of 2850–2965 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the long alkyl chains.[9]
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C-H Bending : Medium intensity bands around 1465 cm⁻¹ (CH₂ scissoring) and 1375 cm⁻¹ (CH₃ symmetric bending) are also characteristic.[9]
| Spectroscopic Data | Characteristic Feature | Reference |
| Mass Spec (GC-MS) | m/z Top Peak: 43 | [2] |
| ¹³C NMR | Carbonyl (C=O) peak: ~190-220 ppm | [8] |
| ¹H NMR | α-protons (to C=O): ~2.1-2.6 ppm | [8] |
| Infrared (IR) | Strong C=O stretch: ~1715 cm⁻¹ | [9] |
Synthesis and Reactivity
A documented synthesis of 7-pentadecanone was reported in The Journal of Organic Chemistry in 1949, providing a foundational method for its preparation.[4] As a long-chain aliphatic ketone, its reactivity is primarily governed by the carbonyl group. It can undergo nucleophilic addition reactions, reduction to the corresponding secondary alcohol (7-pentadecanol), and can form enolates under basic conditions, allowing for α-functionalization. The long alkyl chains are relatively inert but contribute to the molecule's lipophilicity.
Applications in Research
While not a widely used industrial chemical, 7-Pentadecanone and its isomers serve as important reference compounds in several research areas:
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Metabolomics : As a long-chain ketone, it can be studied in the context of fatty acid metabolism and oxidation.
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Environmental Science : Its properties are relevant for studies on the fate and transport of lipophilic compounds in the environment.
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Analytical Chemistry : It is used as a standard for developing and validating chromatographic and mass spectrometric methods for analyzing complex mixtures containing long-chain organic molecules.[10]
Safety and Handling
Proper handling of 7-Pentadecanone is crucial to ensure laboratory safety.
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Hazards Identification : According to the Globally Harmonized System (GHS), 7-Pentadecanone may cause long-lasting harmful effects to aquatic life (H413).[2]
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Precautions for Safe Handling : Avoid contact with skin and eyes.[11] Use in a well-ventilated area and avoid the formation of dust and aerosols.[11]
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Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] It should be stored away from strong oxidizing and reducing agents.[6]
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First-Aid Measures :
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Skin Contact : Wash off with soap and plenty of water.[11]
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Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[11]
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Ingestion : Do not induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[11]
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Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[11]
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Experimental Protocol: Quantitative Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and highly effective technique for the separation and identification of volatile and semi-volatile compounds like 7-Pentadecanone.
Step-by-Step Methodology
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Standard Preparation : Prepare a stock solution of 7-Pentadecanone (e.g., 1 mg/mL) in a high-purity solvent like hexane or ethyl acetate. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
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Sample Preparation (e.g., from a matrix) :
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Liquid-Liquid Extraction (LLE) : For liquid samples (e.g., plasma, water), mix a known volume of the sample with an equal or greater volume of an immiscible organic solvent (e.g., hexane).
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Vortex the mixture vigorously for 1-2 minutes to ensure efficient partitioning of the analyte into the organic phase.
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Centrifuge to separate the layers and carefully collect the upper organic layer containing the 7-Pentadecanone.
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The extract may be concentrated under a gentle stream of nitrogen if necessary.
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GC-MS Instrumentation and Conditions :
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Gas Chromatograph : Agilent 7890B GC or equivalent.
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Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column is suitable.
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Injector : Use a splitless injection mode at 250°C to maximize sensitivity.
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Oven Temperature Program : An initial temperature of 80°C, held for 1 minute, followed by a ramp of 15°C/min to 280°C, with a final hold for 5 minutes, is a typical starting point.
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Carrier Gas : Use Helium at a constant flow rate of 1.2 mL/min.
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Mass Spectrometer : Agilent 5977B MSD or equivalent.
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Ionization Mode : Standard Electron Ionization (EI) at 70 eV.
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Acquisition Mode : Use Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of 7-Pentadecanone (e.g., m/z 43, 113, 141) to enhance sensitivity and selectivity.
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Data Analysis :
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Integrate the peak area of the target analyte in both the standards and the samples.
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Construct a calibration curve by plotting the peak area versus the concentration of the standards.
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Determine the concentration of 7-Pentadecanone in the unknown samples by interpolating their peak areas from the calibration curve.
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Sources
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- 2. 7-Pentadecanone | C15H30O | CID 292625 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 6064-38-6 CAS MSDS (7-PENTADECANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 7-Pentadecanone (CAS 6064-38-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 10. rsc.org [rsc.org]
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